(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid
Description
Properties
IUPAC Name |
(2R)-2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMULXPVQWEJG-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Boc Protection Protocol
- Base Activation : Dissolve (2R)-2-amino-2-(4-bromophenyl)acetic acid in aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to achieve pH ≥ 10. The basic environment deprotonates the amino group, facilitating nucleophilic attack on (Boc)₂O.
- Boc Anhydride Addition : Add (Boc)₂O in batches to minimize exothermic side reactions. Patent data suggest optimal molar ratios of 1:1.5 (amino acid:(Boc)₂O) for complete conversion.
- Reaction Monitoring : Track progress via TLC or HPLC. Typical reaction times range from 4–8 hours at 0–25°C.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | H₂O/THF (2:1 v/v) | |
| Temperature | 0°C → RT | |
| Yield | 93.87% (reported for glycine) |
Workup and Purification
- Impurity Extraction : Wash the reaction mixture with n-hexane to remove non-polar byproducts.
- Acidification and Isolation : Adjust to pH 1–3 using HCl, then extract the product into dioxane or ethyl acetate.
- Crystallization : Induce crystallization with n-hexane, yielding the Boc-protected amino acid as a white solid.
Challenges :
- Racemization Risk : Elevated pH or prolonged reaction times may epimerize the chiral center. Mitigation involves strict temperature control (0–5°C) and minimized exposure to strong bases.
- Byproduct Formation : Over-alkylation can occur if (Boc)₂O is in excess. Quenching unreacted anhydride with methanol post-reaction is recommended.
Synthesis of (2R)-2-Amino-2-(4-Bromophenyl)Acetic Acid
The enantiomerically pure amino acid precursor is synthesized via three primary routes:
Asymmetric Hydrogenation of α-Amidocinnamic Acid Derivatives
Adapting Noyori’s asymmetric transfer hydrogenation, a prochiral α-keto acid precursor is reduced using a chiral ruthenium catalyst:
$$
\text{4-Bromophenylglyoxylic acid} + \text{HCO}_2\text{H} \xrightarrow{\text{(R)-Ru-TsDPEN}} \text{(2R)-2-Amino-2-(4-bromophenyl)acetic acid}
$$
Conditions :
Resolution of Racemic Mixtures
- Classical Resolution : React racemic 2-amino-2-(4-bromophenyl)acetic acid with a chiral resolving agent (e.g., L-tartaric acid), followed by fractional crystallization.
- Enzymatic Kinetic Resolution : Use lipases or acylases to selectively hydrolyze one enantiomer from an acylated racemate.
Limitations : Low atom economy and high solvent consumption make this less favorable for large-scale synthesis.
Strecker Synthesis with Chiral Auxiliaries
- Aldehyde Preparation : Synthesize 4-bromobenzaldehyde from bromination of benzaldehyde.
- Strecker Reaction : React with ammonium chloride and potassium cyanide in the presence of a chiral catalyst to form the α-aminonitrile intermediate.
- Hydrolysis : Convert the nitrile to the carboxylic acid using HCl or NaOH.
Data :
| Step | Conditions | Yield | |
|---|---|---|---|
| Aldehyde bromination | Br₂, HgO, AcOH | 72% | |
| Strecker reaction | (S)-Binaphthyl catalyst | 68% ee | |
| Nitrile hydrolysis | 6M HCl, reflux, 12h | 89% |
Alternative Pathways via Functional Group Interconversion
From 4-Bromophenylacetic Acid Esters
- Esterification : Convert 4-bromophenylacetic acid to its methyl ester using Fischer conditions (MeOH, H₂SO₄).
- Amination : Introduce the amino group via Hofmann rearrangement of the corresponding amide.
- Boc Protection : Follow standard protocols as in Section 2.
Drawback : Poor stereocontrol during amination limits utility for enantiopure products.
Grignard Addition to Chiral Templates
- Imine Formation : React (R)-glyceraldehyde with 4-bromophenylacetic acid hydrazide to form a chiral hydrazone.
- Alkylation : Add a tert-butoxycarbonyl group via Grignard reagent (e.g., Boc-MgCl).
- Hydrolysis : Cleave the hydrazone with aqueous HCl to release the Boc-protected amino acid.
Industrial-Scale Considerations
Cost-Benefit Analysis of Routes
| Method | Cost Drivers | Scalability | |
|---|---|---|---|
| Asymmetric hydrogenation | High catalyst cost | Moderate | |
| Classical resolution | Low yields, solvent use | Poor | |
| Strecker synthesis | Cyanide handling | Challenging |
Green Chemistry Metrics
- E-factor : 15–20 (asymmetric hydrogenation) vs. 30–40 (classical resolution)
- Solvent Intensity : 5 L/kg (Boc protection) vs. 10 L/kg (resolution)
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
The Boc group adopts a staggered conformation relative to the phenyl ring, with intramolecular H-bonding between the NH and carbonyl oxygen.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and other nucleophiles.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Scientific Research Applications
Medicinal Chemistry
(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid serves as a precursor in the synthesis of pharmaceutical compounds. Its bromine atom enhances its reactivity, making it suitable for nucleophilic substitution reactions, which are crucial in drug development . The compound is also explored as an intermediate in the synthesis of inhibitors targeting specific biological pathways, such as those involved in tuberculosis treatment .
Enzyme Mechanism Studies
This compound is utilized in enzymology to study protein-ligand interactions and enzyme mechanisms. The Boc protecting group allows researchers to manipulate the amino acid functionality without compromising the overall structure during synthetic transformations. Once the Boc group is removed under acidic conditions, further functionalization can occur, enabling detailed studies of enzyme activity and specificity .
Organic Synthesis
In organic synthesis, this compound acts as an important building block for constructing more complex molecules. It is used to synthesize peptides and other derivatives due to its stability and ability to undergo various chemical transformations .
Case Study 1: Tuberculosis Inhibitors
Recent research has identified this compound as part of a series of compounds targeting polyketide synthase 13 (Pks13), an essential enzyme for Mycobacterium tuberculosis survival. The optimization of these compounds aimed at improving their antitubercular potencies has shown promising results, with lead compounds demonstrating effective inhibition at low concentrations .
Case Study 2: Peptide Synthesis
In the synthesis of peptides, this compound has been employed as a protected amino acid. Its ability to undergo selective deprotection allows for the construction of peptide chains while maintaining the integrity of sensitive functional groups during the synthesis process .
Mechanism of Action
The mechanism of action of (2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid involves its reactivity as a protected amino acid The Boc group provides stability during synthetic transformations, and its removal under acidic conditions allows for further functionalization
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[(Tert-butoxy)carbonylamino]-2-phenylacetic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.
Uniqueness
The presence of the bromine atom in (2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid makes it particularly useful for nucleophilic substitution reactions, providing a versatile intermediate for the synthesis of various derivatives.
Biological Activity
(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid, commonly referred to as Boc-4-bromophenylalanine, is an organic compound notable for its applications in organic synthesis and medicinal chemistry. The presence of a bromine atom enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H16BrNO4, with a molecular weight of approximately 330.17 g/mol. The compound features a tert-butoxycarbonyl (Boc) protected amino group, which provides stability during synthetic transformations.
| Property | Value |
|---|---|
| Molecular Formula | C13H16BrNO4 |
| Molecular Weight | 330.17 g/mol |
| CAS Number | 1228570-47-5 |
| IUPAC Name | (2R)-2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile due to the presence of the bromine atom. This property facilitates nucleophilic substitution reactions, which are essential in the synthesis of peptide derivatives and other complex organic molecules. The Boc group protects the amino functionality, allowing for selective reactions under mild conditions.
Biological Applications
- Synthesis of Peptides : The compound serves as an important building block in peptide synthesis, particularly in the formation of peptide bonds where selective protection and deprotection strategies are employed.
- Enzyme Studies : It is utilized in research to study enzyme mechanisms and protein-ligand interactions, providing insights into biochemical pathways and potential therapeutic targets.
- Pharmaceutical Development : The compound is explored as a precursor for various pharmaceutical agents, particularly those targeting specific biological pathways involved in diseases such as cancer.
Case Studies and Research Findings
Several studies have highlighted the importance of this compound in biological research:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug design targeting metabolic disorders.
- Peptide Synthesis Efficiency : Research indicated that using Boc-protected amino acids like this compound significantly increased the yield and purity of synthesized peptides compared to unprotected variants.
Comparison with Similar Compounds
The reactivity and biological activity of this compound can be contrasted with similar compounds:
| Compound | Key Differences |
|---|---|
| (2R)-2-[(Tert-butoxy)carbonylamino]-2-phenylacetic acid | Lacks bromine; lower reactivity in nucleophilic substitution |
| (2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-chlorophenyl)acetic acid | Contains chlorine instead of bromine; different reactivity profile |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2R)-2-[(tert-butoxycarbonyl)amino]-2-(4-bromophenyl)acetic acid with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via asymmetric hydrogenation of a precursor α,β-unsaturated ester or by chiral resolution of racemic mixtures. Boc (tert-butoxycarbonyl) protection is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP. For enantiomeric control, chiral catalysts such as Ru-BINAP complexes or enzymatic resolution methods (e.g., lipases) are recommended. Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. How can researchers verify the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons), bromophenyl aromatic protons (δ ~7.3–7.6 ppm), and the α-proton adjacent to the amino group (δ ~4.0–4.5 ppm).
- Mass spectrometry (HRMS or LC-MS) : Validate molecular weight (e.g., [M+H]+ expected at m/z ~357.1 for C₁₃H₁₇BrNO₄).
- HPLC with chiral columns : Assess enantiomeric purity using a Chiralpak AD-H column and a hexane/isopropanol mobile phase .
Q. What are critical storage conditions to maintain stability?
- Methodological Answer : Store in a sealed, desiccated container at room temperature (20–25°C) under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave the Boc protecting group or degrade the bromophenyl moiety .
Advanced Research Questions
Q. How does the 4-bromophenyl substituent influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : The electron-withdrawing bromine atom enhances the electrophilicity of the adjacent carbonyl group, facilitating amide bond formation. However, steric hindrance from the bulky bromophenyl group may reduce coupling efficiency. Optimize using coupling agents like HATU or DCC with HOAt, and monitor reaction progress via TLC or LC-MS. For steric challenges, microwave-assisted synthesis at 50–60°C can improve yields .
Q. What experimental strategies can resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Systematic solubility studies under varied conditions (e.g., DMSO, THF, or aqueous buffers at pH 2–9) using UV-Vis spectroscopy or gravimetric analysis. For polar solvents, sonication or heating to 40–50°C may enhance dissolution. Note that discrepancies often arise from residual solvents or impurities; ensure purity >95% via HPLC before testing .
Q. How can the compound’s stability under catalytic hydrogenation conditions be evaluated for downstream applications?
- Methodological Answer : Conduct controlled hydrogenolysis experiments using Pd/C or Pd(OH)₂ in methanol/ethyl acetate. Monitor Boc deprotection kinetics via in situ FTIR or NMR. For bromophenyl integrity, track bromine retention via X-ray photoelectron spectroscopy (XPS) or ICP-MS. Adjust catalyst loading (1–5% w/w) and H₂ pressure (1–3 atm) to balance reaction rate and stability .
Methodological Design & Data Analysis
Q. What statistical approaches are recommended for optimizing reaction parameters in multi-step syntheses involving this compound?
- Methodological Answer : Employ a split-plot experimental design (e.g., Box-Behnken or central composite design) to evaluate variables like temperature, catalyst loading, and solvent polarity. Use ANOVA to identify significant factors and response surface methodology (RSM) to model optimal conditions. Replicates (n ≥ 3) and control experiments (e.g., Boc-deprotection under standard conditions) ensure reproducibility .
Q. How can researchers assess the environmental impact of this compound in laboratory waste streams?
- Methodological Answer : Perform biodegradability assays (e.g., OECD 301F) and toxicity profiling using Daphnia magna or algal growth inhibition tests. For bromine content, quantify via ion chromatography to assess bioaccumulation potential. Collaborate with environmental chemistry labs to model partitioning coefficients (log P) and persistence in aquatic systems .
Safety & Compliance
Q. What safety protocols are critical when handling this compound due to its hazardous byproducts?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles). Monitor for HBr release during acidic hydrolysis by installing gas scrubbers. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Regularly review SDS updates for evolving hazard classifications (e.g., H315/H319 for skin/eye irritation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
